![molecular formula C5H11Cl3Se B14587123 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-37-5](/img/structure/B14587123.png)
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of a suitable organoselenium precursor with chlorinating agents. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Investigated for its potential as an antioxidant due to the redox properties of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to interact with various molecular targets. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may also interact with cellular thiols and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
1-Chloro-2-methylpropane: Lacks the selenium atom, making it less versatile in redox reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains chlorine atoms but lacks selenium, limiting its redox properties.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group, making it more reactive in acylation reactions.
Uniqueness: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where redox activity is desired.
Properties
CAS No. |
61634-37-5 |
|---|---|
Molecular Formula |
C5H11Cl3Se |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1-chloro-2-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
InChI Key |
IDLCOADIGPGMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)[Se](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
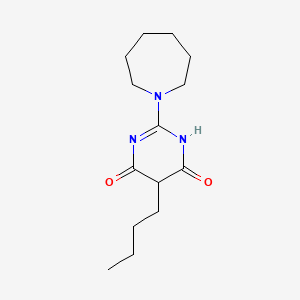
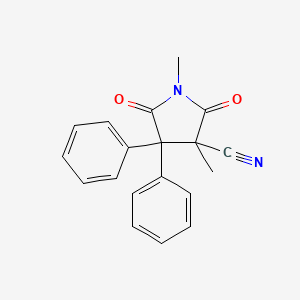
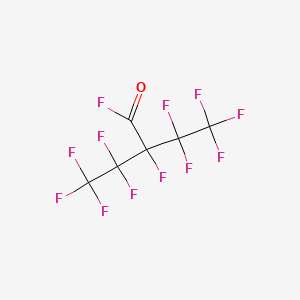
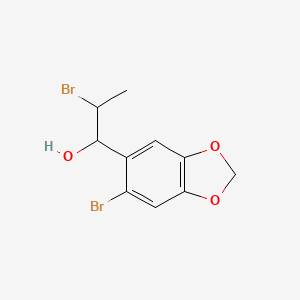
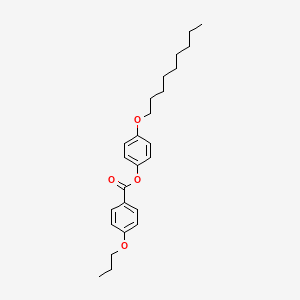
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

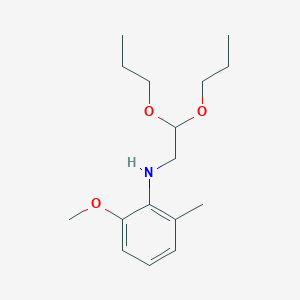
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
